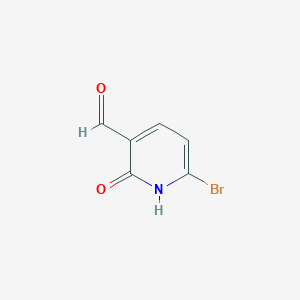

6-Bromo-2-hydroxynicotinaldehyde

説明

6-Bromo-2-hydroxynicotinaldehyde (CAS: 1289118-74-6) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . It belongs to the nicotinaldehyde family, characterized by a pyridine ring substituted with a bromine atom at position 6, a hydroxyl group at position 2, and an aldehyde functional group at position 3 (Figure 1). This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to its reactive aldehyde moiety, which facilitates coupling reactions.

Key properties include:

特性

IUPAC Name |

6-bromo-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDHHKVTOUVAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxynicotinaldehyde typically involves the bromination of 2-hydroxynicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-2-hydroxynicotinaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 6-Bromo-2-hydroxynicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling in the presence of a base like potassium carbonate.

Major Products:

Oxidation: 6-Bromo-2-hydroxynicotinic acid.

Reduction: 6-Bromo-2-hydroxy-3-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

6-Bromo-2-hydroxynicotinaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

作用機序

The mechanism of action of 6-Bromo-2-hydroxynicotinaldehyde largely depends on its interaction with biological targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the bromine atom and hydroxyl group can facilitate interactions with specific amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity, solubility, and applications of 6-Bromo-2-hydroxynicotinaldehyde are influenced by its unique substituents. Below is a comparison with structurally related compounds (Table 1):

Table 1: Key Properties of 6-Bromo-2-hydroxynicotinaldehyde and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| 6-Bromo-2-hydroxynicotinaldehyde | 1289118-74-6 | C₆H₄BrNO₂ | 202.01 | -Br, -OH, -CHO | Research, medicinal chemistry |

| 6-Bromo-4-methylnicotinaldehyde | 926294-07-7 | C₇H₆BrNO | 200.03 | -Br, -CH₃, -CHO | Organic synthesis intermediates |

| 2-Bromo-6-methoxynicotinaldehyde | 1060810-41-4 | C₇H₆BrNO₂ | 216.03 | -Br, -OCH₃, -CHO | Pharmaceuticals, skincare |

| 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 | C₆H₇BrN₂O | 203.04 | -Br, -OCH₃, -NH₂ | Agrochemical intermediates |

Key Observations :

Substituent Effects on Reactivity :

- The hydroxyl group (-OH) in 6-Bromo-2-hydroxynicotinaldehyde enhances polarity and hydrogen-bonding capacity, making it more hydrophilic than analogs with methoxy (-OCH₃) or methyl (-CH₃) groups. This increases its solubility in polar solvents like DMSO but may reduce stability under acidic conditions .

- Methoxy-substituted analogs (e.g., 2-Bromo-6-methoxynicotinaldehyde) exhibit greater lipophilicity, favoring applications in drug delivery systems or skincare formulations .

Positional Isomerism: Bromine placement significantly alters electronic properties.

Functional Group Diversity :

Physicochemical and Application-Based Differences

Solubility and Stability :

- The hydroxyl group in 6-Bromo-2-hydroxynicotinaldehyde necessitates stringent storage conditions (-80°C) to prevent oxidation, whereas methoxy-substituted analogs (e.g., 2-Bromo-6-methoxynicotinaldehyde) are more stable at room temperature .

- Methyl-substituted derivatives (e.g., 6-Bromo-4-methylnicotinaldehyde) demonstrate moderate solubility in ethanol, broadening their use in industrial-scale reactions .

生物活性

6-Bromo-2-hydroxynicotinaldehyde (CAS Number: 1289118-74-6) is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Bromo-2-hydroxynicotinaldehyde is characterized by a bromine atom and a hydroxyl group attached to a pyridine ring. This specific arrangement enhances its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of 6-Bromo-2-hydroxynicotinaldehyde primarily involves enzyme inhibition. The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activities. Its mechanism is influenced by the presence of the bromine atom and hydroxyl group, which facilitate interactions with specific amino acid residues in enzyme active sites.

Enzyme Inhibition

6-Bromo-2-hydroxynicotinaldehyde has been studied for its inhibitory effects on several enzymes, including glycogen synthase kinase 3 (GSK-3). Research indicates that it exhibits significant inhibitory activity against GSK-3β, with an IC50 value of approximately 3.39 μM . This inhibition is crucial as GSK-3 is involved in various cellular processes, including metabolism and cell signaling.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

Research Findings and Case Studies

Numerous studies have evaluated the biological potential of 6-Bromo-2-hydroxynicotinaldehyde. Below are summarized findings from notable research:

Comparison with Related Compounds

6-Bromo-2-hydroxynicotinaldehyde's biological activity can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydroxynicotinaldehyde | Lacks bromine; less reactive | Weaker enzyme inhibition |

| 6-Bromo-3-hydroxypyridine | Hydroxyl group at different position | Different reactivity |

| 6-Bromo-2-methoxynicotinaldehyde | Contains methoxy group; affects solubility | Altered biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。